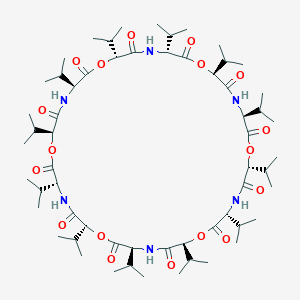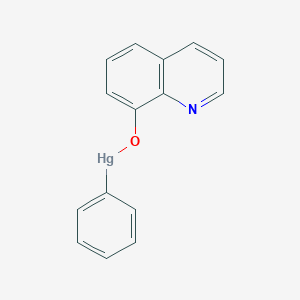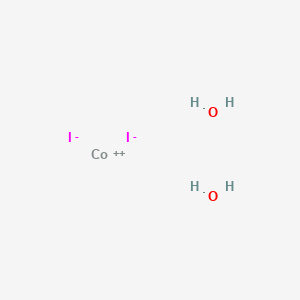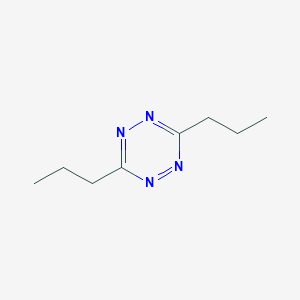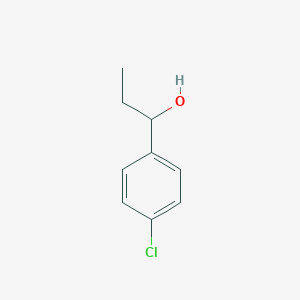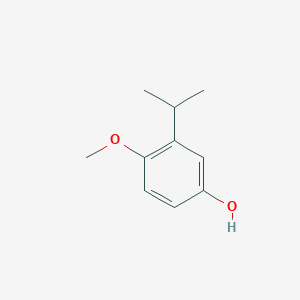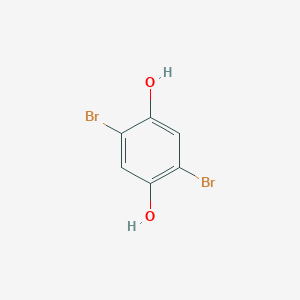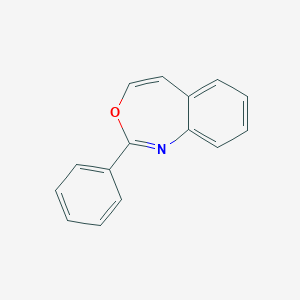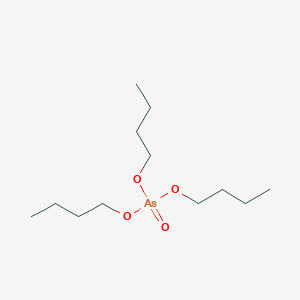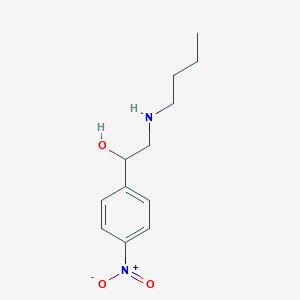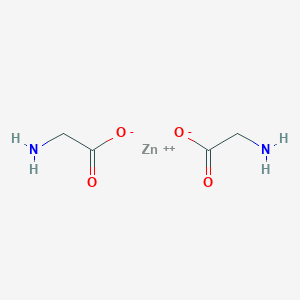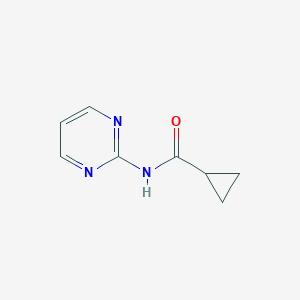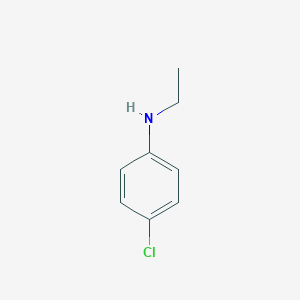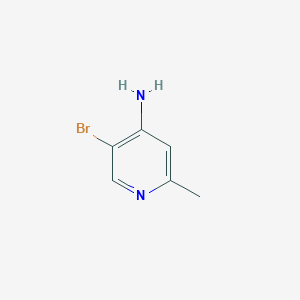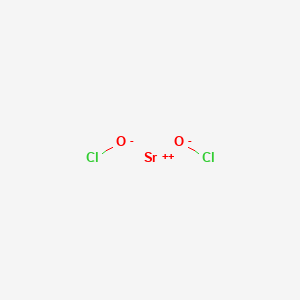
Strontium hypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium hypochlorite, also known as Strontium Oxychloride, is a chemical compound that is commonly used in the field of chemistry and material science. It is a white, odorless, and crystalline solid that is soluble in water. The compound has several applications in various fields, including water treatment, disinfectants, and as an oxidizing agent.
Mecanismo De Acción
The mechanism of action of Strontium hypochlorite hypochlorite is based on its strong oxidizing properties. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones, to their corresponding carboxylic acids. It can also oxidize sulfur-containing compounds to sulfonic acids and nitrogen-containing compounds to nitrates.
Efectos Bioquímicos Y Fisiológicos
Strontium hypochlorite hypochlorite has no known biochemical or physiological effects on living organisms. However, it is a strong oxidizing agent and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Strontium hypochlorite hypochlorite in lab experiments include its strong oxidizing properties, which make it an excellent reagent for organic synthesis reactions. It is also relatively inexpensive and readily available. The limitations of using Strontium hypochlorite hypochlorite in lab experiments include its potential to cause skin irritation and respiratory problems if inhaled. It is also a strong oxidizing agent, which can lead to the over-oxidation of organic compounds.
Direcciones Futuras
There are several future directions for the research and development of Strontium hypochlorite hypochlorite. One potential area of research is the synthesis of Strontium hypochlorite-based materials using Strontium hypochlorite hypochlorite as a precursor. Another area of research is the development of new synthetic routes for the production of Strontium hypochlorite hypochlorite that are more efficient and environmentally friendly. Additionally, the potential use of Strontium hypochlorite hypochlorite in the field of water treatment and disinfectants could be explored further.
Métodos De Síntesis
The most common method of synthesizing Strontium hypochlorite hypochlorite is by reacting Strontium hypochlorite chloride with sodium hypochlorite. The reaction takes place in an aqueous solution, and the resulting product is a white precipitate of Strontium hypochlorite hypochlorite.
Aplicaciones Científicas De Investigación
Strontium hypochlorite hypochlorite has several scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions. It can also be used as a disinfectant and water treatment agent due to its strong oxidizing properties. In the field of material science, Strontium hypochlorite hypochlorite is used as a precursor for the synthesis of Strontium hypochlorite-based materials.
Propiedades
Número CAS |
14674-76-1 |
|---|---|
Nombre del producto |
Strontium hypochlorite |
Fórmula molecular |
Sr(ClO)2 Cl2O2S |
Peso molecular |
190.5 g/mol |
Nombre IUPAC |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
Clave InChI |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
SMILES canónico |
[O-]Cl.[O-]Cl.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



